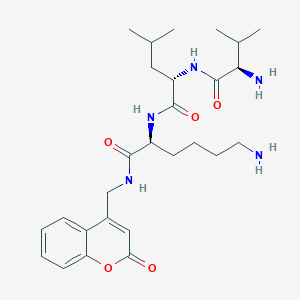
Sulfuric acid, samarium(2+) salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid, samarium(2+) salt (9CI), also known as samarium(III) sulfate, is a chemical compound with the formula Sm2(SO4)3·8H2O. It is a pale yellow crystalline substance that is soluble in water and exhibits stability under various conditions. This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) sulfate can be synthesized by dissolving samarium oxide (Sm2O3) in sulfuric acid (H2SO4). The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline form of samarium(III) sulfate .
Industrial Production Methods
In industrial settings, samarium(III) sulfate is produced by reacting high-purity samarium oxide with sulfuric acid. The reaction mixture is then subjected to evaporation and crystallization processes to yield the desired product. The use of ethanol in the crystallization step helps in obtaining high-purity crystals .
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) sulfate undergoes various chemical reactions, including:
Oxidation: Samarium can react with oxygen to form samarium oxide.
Reduction: Samarium(III) sulfate can be reduced to samarium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like zinc.
Substitution: Involves the use of various anionic reagents under controlled conditions.
Major Products Formed
Oxidation: Samarium oxide (Sm2O3)
Reduction: Samarium(II) sulfate (SmSO4)
Substitution: Various samarium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Samarium(III) sulfate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other samarium compounds.
Biology: Employed in studies involving rare earth elements and their biological interactions.
Medicine: Investigated for its potential use in cancer treatment due to its radioactive properties.
Industry: Utilized in the production of high-performance magnets and in nuclear reactors
Mecanismo De Acción
The mechanism by which samarium(III) sulfate exerts its effects involves its interaction with various molecular targets. In catalytic applications, it facilitates reactions by providing a stable environment for the reactants. In medical applications, its radioactive properties allow it to target and destroy cancer cells. The compound’s ability to form stable complexes with other molecules is key to its functionality .
Comparación Con Compuestos Similares
Similar Compounds
- Samarium(III) chloride (SmCl3)
- Samarium(III) nitrate (Sm(NO3)3)
- Samarium(III) oxide (Sm2O3)
- Samarium(II) iodide (SmI2)
Uniqueness
Samarium(III) sulfate is unique due to its high solubility in water and its stability under various conditions. Unlike some other samarium compounds, it can form stable complexes with a wide range of anions, making it versatile for different applications. Its ability to participate in multiple types of chemical reactions also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
samarium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZLRRDGJBVHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O12S3Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-Hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B8260311.png)

![Glycine, N,N'-[1,2-ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-, 1,1'-bis[(acetyloxy)methyl] ester](/img/structure/B8260319.png)



![(2S)-4-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-4-oxobutanoic acid](/img/structure/B8260356.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B8260360.png)


![(E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol](/img/structure/B8260393.png)



